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Introduction
Flunixin meglumine, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of

cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1]

[2] By blocking COX, flunixin effectively reduces the synthesis of prostaglandins, thereby

exerting its anti-inflammatory, analgesic, and antipyretic effects.[2] These properties make

flunixin a valuable tool in preclinical research for studying inflammation and evaluating the

efficacy of novel anti-inflammatory compounds in various rodent models.

This document provides detailed application notes and protocols for the administration of

flunixin in three commonly used rodent models of acute and chronic inflammation:

Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Inflammation, and

Zymosan-Induced Arthritis.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX

enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are key
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mediators of inflammation, pain, and fever. Flunixin, as a non-selective COX inhibitor, blocks

this conversion, leading to a reduction in inflammation.[1][2]
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Mechanism of action of Flunixin.

Carrageenan-Induced Paw Edema Model
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The carrageenan-induced paw edema model is a widely used and highly reproducible assay

for evaluating the efficacy of acute anti-inflammatory agents.[3] Sub-plantar injection of

carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized

by edema, hyperalgesia, and erythema.[4]

Experimental Protocol
Materials:

Male Wistar or Sprague-Dawley rats (150-200 g)

Flunixin meglumine solution (e.g., 50 mg/mL injectable solution)

Carrageenan (1% w/v in sterile 0.9% saline)[4]

Positive control: Indomethacin (10 mg/kg) or Diclofenac (30 mg/kg)[5][6]

Vehicle (e.g., sterile saline)

Plethysmometer or digital calipers

Syringes and needles (27-30 gauge)

Procedure:

Animal Acclimation: Acclimate animals for at least one week under standard laboratory

conditions.

Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, Flunixin-

treated, Positive Control).

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a

plethysmometer.

Drug Administration: Administer Flunixin meglumine (1.1-2.5 mg/kg, subcutaneous [SC] or

intraperitoneal [IP]) or the positive control 30-60 minutes prior to carrageenan injection.[7][8]

Administer the vehicle to the control group.
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Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of

the right hind paw.[4]

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4,

and 5 hours) post-carrageenan injection.[4][6]

Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to

the vehicle control group.

Expected Outcomes and Data Presentation
Flunixin administration is expected to significantly reduce carrageenan-induced paw edema.

The results can be summarized in a table format for clear comparison.

Treatment
Group

Dose (mg/kg) Route

Paw Volume
Increase (mL)
at 4h (Mean ±
SEM)

% Inhibition of
Edema

Vehicle Control - IP 0.85 ± 0.05 -

Flunixin 1.1 IP

Data to be

determined

experimentally

Calculate

Flunixin 2.5 IP

Data to be

determined

experimentally

Calculate

Indomethacin 10 IP 0.35 ± 0.04** 58.8%

Note: Data for Flunixin is hypothetical and needs to be generated through experimentation.

The Indomethacin data is representative of expected outcomes based on literature. **p<0.01

compared to Vehicle Control.
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Workflow for Carrageenan-Induced Paw Edema Model.

Lipopolysaccharide (LPS)-Induced Inflammation
Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of

systemic inflammation.[9] Administration of LPS to rodents triggers a robust inflammatory

response characterized by the release of pro-inflammatory cytokines.[9] This model is

particularly useful for studying the systemic anti-inflammatory effects of compounds.

Experimental Protocol
Materials:

Male BALB/c mice (8-10 weeks old) or Wistar rats (200-250 g)

Flunixin meglumine solution

Lipopolysaccharide (LPS) from E. coli O111:B4

Sterile, pyrogen-free 0.9% saline

ELISA kits for TNF-α, IL-1β, and IL-10

Blood collection supplies

Procedure:

Animal Acclimation and Grouping: As described in the carrageenan model.
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Drug Administration: Administer Flunixin meglumine (2.5 mg/kg, SC for mice; 1.1 or 2.2

mg/kg, IP for rats) or vehicle.[9]

Induction of Inflammation: Thirty minutes after drug administration, inject LPS

intraperitoneally (250 µ g/mouse or an appropriate dose for rats).[9]

Blood Collection: Collect blood samples via cardiac puncture or other appropriate methods at

various time points (e.g., 1, 2, 3, 6, 12, and 24 hours) post-LPS injection.

Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-1β, and IL-

10 using ELISA kits according to the manufacturer's instructions.

Data Analysis: Compare cytokine levels between the treatment groups.

Expected Outcomes and Data Presentation
Flunixin has been shown to significantly inhibit the LPS-induced increase in pro-inflammatory

cytokines TNF-α and IL-1β, as well as the anti-inflammatory cytokine IL-10.[9]

Treatment
Group

Dose
(mg/kg)

Route

Serum TNF-
α (pg/mL) at
2h (Mean ±
SEM)

Serum IL-1β
(pg/mL) at
6h (Mean ±
SEM)

Serum IL-10
(pg/mL) at
3h (Mean ±
SEM)

Saline

Control
- IP < 50 < 50 < 50

LPS +

Vehicle
- IP 2500 ± 300 1800 ± 250 1200 ± 150

LPS +

Flunixin
2.5 SC 1200 ± 150 800 ± 100 600 ± 80**

Note: Data is representative of expected outcomes based on published studies in mice.[9]

**p<0.01 compared to LPS + Vehicle.
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LPS-induced inflammatory signaling pathway.
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Zymosan-Induced Arthritis Model
Zymosan, a polysaccharide from yeast cell walls, induces an acute and chronic inflammatory

arthritis when injected intra-articularly.[10] This model is useful for studying the pathogenesis of

arthritis and for evaluating potential therapeutic agents.

Experimental Protocol
Materials:

Male Wistar rats (180-220 g) or C57BL/6 mice (8-10 weeks old)

Flunixin meglumine solution

Zymosan A from Saccharomyces cerevisiae

Sterile, pyrogen-free 0.9% saline

Positive control: Indomethacin (5 mg/kg)

Vehicle (e.g., sterile saline)

Calipers for joint diameter measurement

Histology supplies

Procedure:

Animal Acclimation and Grouping: As previously described.

Drug Administration: Administer Flunixin meglumine (1.1-2.5 mg/kg, SC or IP) or the

positive control 30-60 minutes prior to zymosan injection.[7]

Induction of Arthritis: Anesthetize the animals and inject zymosan (e.g., 180 µg in 6 µL for

mice, or 2 mg in 40 µL for rats) intra-articularly into the knee or temporomandibular joint.[11]

[12]
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Joint Swelling: Measure the diameter of the injected joint at various time points (e.g., 6,

24, 48 hours, and then daily for up to 21 days).

Histopathology: At the end of the experiment, euthanize the animals and collect the joints

for histological analysis to assess synovial inflammation, cartilage and bone erosion.

Data Analysis: Compare the changes in joint diameter and histological scores between the

different treatment groups.

Expected Outcomes and Data Presentation
Flunixin is expected to reduce joint swelling and inflammatory cell infiltration in the zymosan-

induced arthritis model.

Treatment
Group

Dose (mg/kg) Route

Change in
Joint Diameter
(mm) at 24h
(Mean ± SEM)

Histological
Score
(Inflammation)
(Mean ± SEM)

Vehicle Control - IP 2.5 ± 0.2 3.5 ± 0.3

Flunixin 2.5 IP

Data to be

determined

experimentally

Data to be

determined

experimentally

Indomethacin 5 IP 1.2 ± 0.1 1.5 ± 0.2

Note: Data for Flunixin is hypothetical and needs to be generated through experimentation.

The Indomethacin data is representative of expected outcomes. **p<0.01 compared to Vehicle

Control.
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Zymosan-induced inflammatory signaling pathway.

Conclusion
Flunixin meglumine is a potent and effective NSAID for attenuating inflammation in a variety of

rodent models. The protocols outlined in these application notes provide a framework for

researchers to utilize flunixin as a tool to investigate inflammatory mechanisms and to

evaluate the potential of novel anti-inflammatory therapeutics. It is recommended that

researchers optimize dosages and time points for their specific experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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